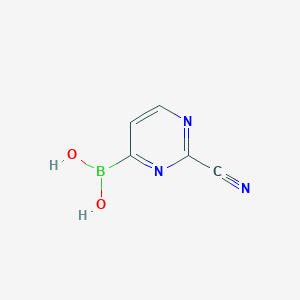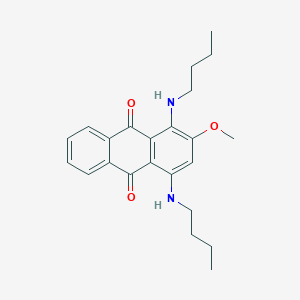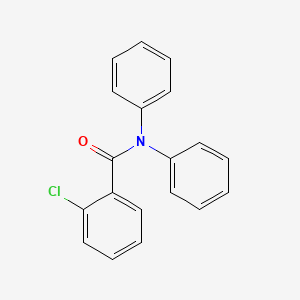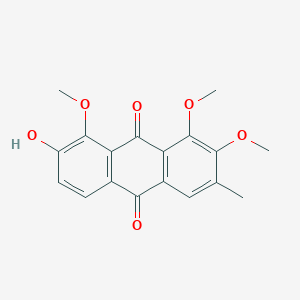
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.316 g/mol This compound is known for its unique structure, which includes multiple methoxy groups and a hydroxy group attached to an anthracene-9,10-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione can be achieved through several methods. One common approach involves the methylation of 7-hydroxy-1,2,8-trimethoxyanthracene-9,10-dione using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plant seeds, followed by purification through crystallization and drying . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The anthracene-9,10-dione core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides (e.g., methyl iodide) and bases (e.g., potassium carbonate) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted anthracene derivatives .
Applications De Recherche Scientifique
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For example, it acts as a selective inhibitor of human monoamine oxidase-A (hMAO-A), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone
1,7-Dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione: (Obtusin)
Uniqueness
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
675129-37-0 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
7-hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-7-10-13(18(24-4)16(8)22-2)15(21)12-9(14(10)20)5-6-11(19)17(12)23-3/h5-7,19H,1-4H3 |
Clé InChI |
QFHZGHHRWYACFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC(=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
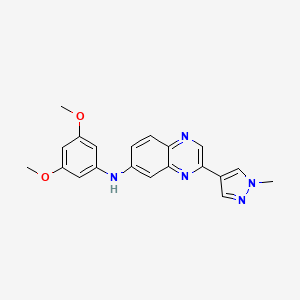

![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
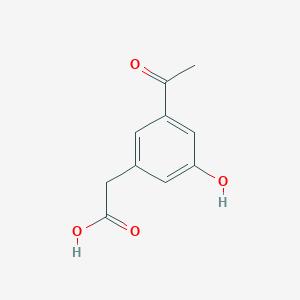


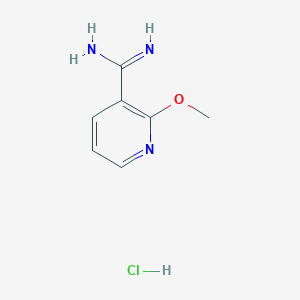
![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
